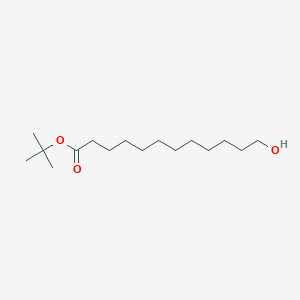

Tert-butyl 12-hydroxydodecanoate

Description

Tert-butyl 12-hydroxydodecanoate is a branched ester derivative of 12-hydroxydodecanoic acid, featuring a tert-butyl group at the carboxyl terminus. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of biodegradable polymers, drug delivery systems, and specialty chemicals. Its structure combines a long aliphatic chain with a terminal hydroxyl group, enabling functionalization via esterification or polymerization. Enzymatic synthesis methods using lipases have been reported for producing analogous polyesters, such as poly[(12-hydroxydodecanoate)-co-(12-hydroxystearate)], which exhibit elastomeric properties and biodegradability . The tert-butyl group enhances steric protection of the ester bond, improving stability during synthetic processes while maintaining reactivity for downstream modifications .

Properties

IUPAC Name |

tert-butyl 12-hydroxydodecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O3/c1-16(2,3)19-15(18)13-11-9-7-5-4-6-8-10-12-14-17/h17H,4-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQCDKUIRGNVGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 12-hydroxydodecanoate can be synthesized through esterification reactions. One common method involves the reaction of 12-hydroxydodecanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the removal of water to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of tert-butyl esters often involves the use of tert-butyl hydroperoxide as an oxidizing agent. This method allows for the efficient conversion of carboxylic acids to their corresponding tert-butyl esters under metal-free conditions . The process is scalable and can be optimized for high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 12-hydroxydodecanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide.

Major Products Formed

Oxidation: Formation of 12-ketododecanoate or dodecanedioic acid.

Reduction: Formation of 12-hydroxydodecanol.

Substitution: Formation of 12-halododecanoate derivatives.

Scientific Research Applications

Tert-butyl 12-hydroxydodecanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a protecting group for carboxylic acids.

Biology: Investigated for its potential role in biochemical pathways and as a substrate for enzyme studies.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of polymers, lubricants, and surfactants

Mechanism of Action

The mechanism of action of tert-butyl 12-hydroxydodecanoate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can modulate biochemical pathways and influence cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 12-hydroxydodecanoate

Structure: Methyl ester of 12-hydroxydodecanoic acid (lacks the tert-butyl group). Applications: Used as a precursor in glycosphingolipid synthesis (e.g., α-GalCer-diol) and enzymatic polyester production . Key Differences:

- Stability : The methyl ester is more prone to hydrolysis under acidic or basic conditions compared to the tert-butyl variant due to reduced steric hindrance.

- Synthetic Utility : Methyl esters are typically cheaper but require additional protection steps for hydroxyl groups during multi-step syntheses.

- Polymer Properties : Copolymers with 12-hydroxystearate show lower thermal stability (degradation onset at ~200°C) compared to tert-butyl-containing analogs .

2,5-Dioxopyrrolidin-1-yl 12-hydroxydodecanoate

Structure : Activated ester with a succinimidyl leaving group.

Applications : Employed in peptide nucleic acid (PNA) delivery systems for efficient conjugation with phosphoramidite linkers .

Key Differences :

- Reactivity : The dioxopyrrolidinyl group facilitates rapid nucleophilic substitution, making it superior for bioconjugation compared to tert-butyl esters, which require acidic deprotection.

- Solubility : Less lipophilic than tert-butyl derivatives, enhancing compatibility with aqueous reaction conditions.

- Yield : Conjugation reactions using this compound achieve moderate yields (42–77%) due to competing hydrolysis .

Tert-butyl 12-hydroxy-4,7,10-trioxadodecanoate

Structure : Incorporates a triethylene glycol (PEG-like) spacer between the hydroxyl and tert-butyl ester.

Applications : Used in hydrophilic drug delivery systems to improve solubility and bioavailability .

Key Differences :

- Hydrophilicity: The PEG spacer increases water solubility (logP ≈ −0.5) compared to the non-PEGylated tert-butyl 12-hydroxydodecanoate (logP ≈ 3.2).

- Synthesis : Prepared via Michael addition of tert-butyl acrylate to diethylene glycol, yielding 77% under mild conditions .

- Thermal Stability: Decomposes at ~150°C, lower than non-PEGylated analogs due to ether linkages.

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight | Key Applications | Thermal Stability (°C) | Hydrolysis Resistance |

|---|---|---|---|---|---|

| This compound | C₁₆H₃₀O₃ | 270.41 | Polymer synthesis, drug delivery | 220–240 | High |

| Methyl 12-hydroxydodecanoate | C₁₃H₂₆O₃ | 230.34 | Glycolipid synthesis | 180–200 | Moderate |

| 2,5-Dioxopyrrolidin-1-yl derivative | C₁₆H₂₇NO₅ | 313.39 | Bioconjugation | 190–210 | Low |

| PEGylated tert-butyl derivative | C₁₃H₂₆O₆ | 278.34 | Hydrophilic drug carriers | 140–160 | Moderate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.